Welcome to the BenchChem Online Store!
molecular formula C10H20N2O B6142899 4-methyl-1-(piperazin-1-yl)pentan-1-one CAS No. 68536-06-1

4-methyl-1-(piperazin-1-yl)pentan-1-one

Cat. No. B6142899
M. Wt: 184.28 g/mol
InChI Key: WTTMKNYUCLJJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04093726

Procedure details

60 g 4-methylvaleric acid was converted to the acid chloride by heating 1 hour with 120 g thionyl chloride. Distillation gave 45.2 g (65%) 4-methyl valeroyl chloride, bp 35°-38° C/10.0 mm. This product in 100 ml benzene was added to a solution of 56 g N-benzyl piperazine and 33.8 g triethylamine in 250 ml benzene. After 1 hour at 25° a solution of 47 g potassium carbonate in 250 ml water was added. The benzene layer was removed and concentrated. The crude N-(4-methyl valeroyl) N'-benzyl piperazine was hydrogenated in 300 ml ethanol using 16 g 5% pd/catalyst. The product was distilled to give 40.2 g product, bp 110°-115° C/0.1 mm. (65%)
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
33.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)C1C=CC=CC=1.[CH2:14](N(CC)CC)C.[C:21](=[O:24])([O-])[O-].[K+].[K+].[CH:27]1[CH:32]=[CH:31][CH:30]=CC=1>O>[CH3:30][CH:31]([CH3:14])[CH2:32][CH2:27][C:21]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
33.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene layer was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The product was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.